6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
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Overview
Description
“6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a chemical compound that belongs to the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8ClN3O, and it has a molecular weight of 197.62 . The SMILES representation of this compound is O=C1NC2=CC=C(Cl)N=C2N©C1 .Chemical Reactions Analysis
The pyrido[2,3-b]pyrazine family, to which this compound belongs, exhibits a wide range of emissions spanning the entire visible region from blue to red when the band gap is systematically fine-tuned . This property is leveraged in the design of high-performance OLEDs .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C8H8ClN3O, and it has a molecular weight of 197.62 . The compound’s SMILES representation is O=C1NC2=CC=C(Cl)N=C2N©C1 .Scientific Research Applications
Synthesis and Structural Analysis
6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, it is used in the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline hydrochloride through 1,3-dipolar cycloaddition reactions, highlighting its role in creating complex molecular architectures (Kim et al., 1990). Furthermore, the structural analysis of pyrazinic acid and its isomers has revealed the occurrence of carboxylic acid-pyridine supramolecular synthons in these compounds, indicating its importance in the design of supramolecular structures (Vishweshwar et al., 2002).
Molecular Docking and Antimicrobial Activity
A series of novel pyridine and fused pyridine derivatives, starting from related compounds, have shown potential in molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This suggests potential applications in drug design and pharmacology. Additionally, these derivatives exhibit antimicrobial and antioxidant activities, which could be explored for therapeutic applications (Flefel et al., 2018).
Development of Nonlinear Optical Chromophores
The compound has been utilized in the synthesis of nonlinear optical chromophores, demonstrating its utility in materials science. Symmetric derivatives of related compounds have shown larger hyperpolarizabilities than expected, indicating their potential in electro-optical applications. This research opens avenues for developing new materials with high nonlinear optical properties (Moylan et al., 1996).
Exploration in Herbicide Development
The compound's derivatives have been explored for their phytotoxicity, contributing to the development of new herbicides. Research on substituted pyridazinone compounds has provided insights into their modes of action, including inhibiting photosynthesis and interfering with chloroplast development. This information is crucial for designing more effective and selective agricultural chemicals (Hilton et al., 1969).
Future Directions
The pyrido[2,3-b]pyrazine family of compounds, including “6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one”, shows promise in the field of OLEDs due to their high photoluminescence quantum efficiency (PLQY) and simple molecular structure . Future research may focus on further fine-tuning the band gap of these compounds to achieve a wider range of emissions, potentially leading to advancements in multicolor display applications .
Properties
IUPAC Name |
6-chloro-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-7(13)10-5-2-3-6(9)11-8(5)12/h2-3H,4H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWOOKEOAQUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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